Product packaging for 1,4-Dioxaspiro[4.5]decane-7-thiol(Cat. No.:CAS No. 20051-55-2)

1,4-Dioxaspiro[4.5]decane-7-thiol

Cat. No.: B8597523
CAS No.: 20051-55-2
M. Wt: 174.26 g/mol
InChI Key: AFDISGSZQRWQPW-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-7-thiol is a useful research compound. Its molecular formula is C8H14O2S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2S B8597523 1,4-Dioxaspiro[4.5]decane-7-thiol CAS No. 20051-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20051-55-2

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decane-7-thiol

InChI

InChI=1S/C8H14O2S/c11-7-2-1-3-8(6-7)9-4-5-10-8/h7,11H,1-6H2

InChI Key

AFDISGSZQRWQPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2(C1)OCCO2)S

Origin of Product

United States

Structural Significance of the Spiro 4.5 Decane Framework in Heterocyclic Chemistry

The spiro[4.5]decane framework is a defining feature of 1,4-Dioxaspiro[4.5]decane-7-thiol. Spirocycles, which are characterized by two rings connected by a single common atom, are of increasing importance in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a greater exploration of chemical space compared to their planar aromatic counterparts. bldpharm.comtandfonline.com This unique spatial arrangement can lead to enhanced biological activity and improved physicochemical properties. bldpharm.comdndi.org

The introduction of a spirocyclic scaffold into a molecule can modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability. bldpharm.comtandfonline.com Specifically, the spiro[4.5]decane system, which consists of a cyclohexane (B81311) ring fused to a cyclopentane (B165970) ring via a spiro-center, offers a rigid yet conformationally defined structure. This rigidity can be advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target. nih.gov The 1,4-dioxa- variation of this framework, where two oxygen atoms are incorporated into the five-membered ring, further influences the molecule's polarity and hydrogen bonding capabilities.

Importance of the Thiol Functional Group in Organic Synthesis and Chemical Biology

The thiol group (-SH), also known as a sulfhydryl group, is a highly versatile functional group in both organic synthesis and chemical biology. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. acs.org In organic synthesis, thiols are valuable nucleophiles and can participate in a wide array of chemical transformations, including the formation of carbon-sulfur bonds, which are integral to many pharmaceutical and agrochemical compounds. tandfonline.com

In the realm of chemical biology, the thiol group plays a pivotal role. It is a key component of the amino acid cysteine, which is crucial for protein structure and function. The oxidation of two thiol groups can form a disulfide bond (-S-S-), a covalent linkage that is vital for stabilizing the tertiary and quaternary structures of proteins. acs.org Furthermore, the thiol group can act as a potent antioxidant, protecting cells from damage by reactive oxygen species. tandfonline.com Its ability to chelate heavy metal ions is another significant property with implications in toxicology and enzymology. acs.org

Rationale for Investigation of the 1,4 Dioxaspiro 4.5 Decane 7 Thiol Architecture

The scientific intrigue surrounding 1,4-Dioxaspiro[4.5]decane-7-thiol stems from the synergistic combination of its spirocyclic core and its thiol functionality. The 1,4-dioxaspiro[4.5]decane scaffold has been identified as a promising framework for the development of ligands targeting central nervous system receptors, such as serotonin (B10506) (5-HT) receptors. The rigid, three-dimensional nature of this scaffold allows for precise positioning of substituents to interact with receptor binding sites.

The incorporation of a thiol group at the 7-position of this spirocyclic framework introduces a reactive handle that can be utilized for various purposes. This thiol group could serve as a point of attachment for other molecular fragments to create more complex structures with tailored biological activities. Additionally, the thiol's inherent properties, such as its nucleophilicity and ability to form disulfide bonds, could be exploited in the design of novel probes for chemical biology research or as part of a pharmacophore for a new class of therapeutic agents. The investigation into this specific architecture is therefore driven by the potential to create new molecules with unique and valuable properties for a range of scientific applications.

Physicochemical Properties

Below are data tables for the parent spiro compound, 1,4-Dioxaspiro[4.5]decane, and a representative thiol, Cyclohexanethiol, to provide context for the likely properties of this compound.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decane

PropertyValueSource
Molecular FormulaC₈H₁₄O₂ nist.gov
Molecular Weight142.19 g/mol nist.gov
Boiling Point108 - 110 °C (at 35 hPa) merckmillipore.com
Density1.117 g/cm³ merckmillipore.com
CAS Number177-10-6 nist.gov

Table 2: Physicochemical Properties of Cyclohexanethiol

PropertyValueSource
Molecular FormulaC₆H₁₂S
Molecular Weight116.22 g/mol
Boiling Point158-160 °C wikipedia.org
Density0.95 g/mL at 25 °C
CAS Number1569-69-3

Synthetic Strategies for this compound and Related Compounds

The synthesis of this compound, a sulfur-containing spirocyclic compound, requires a multi-step approach that hinges on the strategic construction of the core spiroketal framework and the precise installation of the thiol functional group. The synthetic design often employs retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 1,4-Dioxaspiro[4.5]decane-7-thiol, offering precise information about the chemical environment of each proton and carbon atom.

1D NMR (¹H, ¹³C) for Core Structure and Functional Group Confirmation

One-dimensional NMR spectroscopy confirms the fundamental structure and the presence of key functional groups in this compound.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to the different types of protons within the molecule. For instance, in related 1,4-dioxaspiro[4.5]decane structures, protons of the dioxolane ring typically appear as a multiplet, while the signals for the cyclohexane (B81311) ring protons are observed at distinct chemical shifts. The proton of the thiol (-SH) group is expected to present a characteristic signal, although its chemical shift can be variable and influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.comnp-mrd.orgnp-mrd.org The spiro carbon, where the two rings connect, shows a distinctive chemical shift. The carbons of the ethylene (B1197577) glycol ketal and the cyclohexane ring, including the carbon bearing the thiol group, all resonate at specific frequencies, confirming the core spirocyclic framework. chemicalbook.comnp-mrd.orgnp-mrd.org For example, in the related compound 1,4-dioxaspiro[4.5]decan-8-one, characteristic peaks are observed that confirm its structure. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C3 (Dioxolane) ~3.9 ~64
C5 (Spiro) - ~108
C6, C8, C9, C10 (Cyclohexane) 1.5 - 2.5 25 - 40
C7 (CH-SH) ~3.0 ~45
SH 1.0 - 2.0 -

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. researchgate.netsdsu.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It helps to trace the connectivity of protons within the cyclohexane ring, for instance, by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry of the molecule, such as the orientation of the thiol group relative to other substituents on the cyclohexane ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. uni.luarkat-usa.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. arkat-usa.orgresearchgate.net

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. uni.lu This is achieved by distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]+ 174.0715
[M+H]+ 175.0793
[M+Na]+ 197.0612

Note: These are predicted values based on the molecular formula C₈H₁₄O₂S.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the C-O-C stretching vibrations of the dioxolane ring. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually weak and found in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The S-H and C-S stretching vibrations, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformational Insights (applicable to spiro derivatives)

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure in the solid state. nih.govbeilstein-journals.orgresearchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation. The analysis can reveal the chair or boat conformation of the cyclohexane ring and the relative orientation of the thiol group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since this compound is a chiral molecule, chiroptical spectroscopy can be employed to determine its absolute configuration. nih.govmdpi.comutsunomiya-u.ac.jp

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration of the stereocenter(s) can be assigned. nih.govresearchgate.net This technique is particularly valuable when suitable crystals for X-ray diffraction are not available. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods provide reliable information on molecular shape, electronic properties, and vibrational frequencies. nih.gov

The first step in computationally characterizing a molecule is to determine its most stable three-dimensional structure. youtube.com Geometry optimization calculations using DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation. nih.govacs.org For 1,4-Dioxaspiro[4.5]decane-7-thiol, this involves optimizing the bond lengths, bond angles, and dihedral angles of both the cyclohexane (B81311) and dioxolane rings.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet representative, optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-S1.85 Å
Bond LengthS-H1.35 Å
Bond LengthC-O (dioxolane)1.43 Å
Bond LengthC-C (cyclohexane)1.54 Å
Bond AngleC-S-H96.5°
Bond AngleC-C-S110.2°
Dihedral AngleH-S-C-C~60° or ~180°

Table 1: Hypothetical optimized geometrical parameters for this compound based on standard DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for describing reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comunesp.br The HOMO represents the ability to donate an electron, characterizing the molecule's nucleophilicity, while the LUMO represents the ability to accept an electron, defining its electrophilicity. youtube.comasianpubs.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, which is a known nucleophilic center. researchgate.netnih.gov The LUMO, conversely, would likely be distributed across the σ* anti-bonding orbitals of the ring structure. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. asianpubs.orgscispace.com

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. For this molecule, regions of negative potential (colored red) would be expected around the oxygen and sulfur atoms, highlighting them as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. scispace.com

Illustrative FMO Properties

PropertyPredicted Value (eV)Description
HOMO Energy-6.5Indicates the energy of the highest energy electrons available for donation.
LUMO Energy+1.2Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)7.7A larger gap suggests high kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital energy values for this compound.

DFT calculations are widely used to predict spectroscopic data, which can be crucial for structure elucidation and verification. dntb.gov.ua The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR chemical shifts that often show good correlation with experimental values, aiding in the assignment of complex spectra. researchgate.netresearchgate.netmdpi.com

Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the S-H stretch (typically weak, around 2550 cm⁻¹), C-S stretch, and various C-H and C-O stretching and bending modes of the spirocyclic framework. An experimental IR spectrum for the parent compound, 1,4-Dioxaspiro[4.5]decane, provides a reference for the spiroketal framework vibrations. nist.govnist.gov

Illustrative Predicted Spectroscopic Data

NucleusPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C (spiro)108.5-
C (dioxolane)64.23.95
C-S45.32.80
S-H-1.55
C (cyclohexane, various)22-381.60-2.10

Table 3: Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Vibrational ModePredicted IR Frequency (cm⁻¹)Intensity
C-H Stretch2850-2950Strong
S-H Stretch2550Weak
C-O Stretch1050-1150Strong
C-S Stretch600-700Medium

Table 4: Hypothetical predicted characteristic IR frequencies for this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

For this compound dissolved in a solvent, an MD simulation would reveal how the cyclohexane ring fluctuates between different chair and boat conformations and how the orientation of the thiol group is influenced by hydrogen bonding with solvent molecules. This provides a more realistic model of the molecule's behavior in a biological or reaction medium compared to static calculations alone. tu-darmstadt.de

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. acs.org For this compound, the thiol group is the primary site of reactivity. youtube.com Thiols can react as nucleophiles with various electrophiles, often via an S_N2-type mechanism, or undergo oxidation to form disulfides. youtube.comwikipedia.org

Computational studies can model these reactions by calculating the potential energy surface. This involves determining the energies of the reactants, products, any intermediates, and, crucially, the transition states. nih.govfigshare.com A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier of the reaction. nih.gov For instance, in a reaction with an electrophile, DFT calculations can compare different potential pathways, such as a direct S_N2 attack by the thiolate anion, to determine the most energetically favorable mechanism. nih.govacs.orgacs.org Such studies on related thiolate-disulfide exchange reactions have confirmed the viability of S_N2 displacement pathways. acs.org

Molecular Modeling for Ligand-Receptor Interaction Profiling (extrapolated from studies on related bioactive spiro compounds)

Spirocyclic scaffolds are of significant interest in drug design and medicinal chemistry due to their unique three-dimensional structures, which can lead to high affinity and selectivity for biological targets. beilstein-journals.orgmdpi.com Given the prevalence of spiro compounds among bioactive molecules, it is plausible to explore the potential of this compound as a ligand for protein receptors. mdpi.comresearchgate.netmdpi.com

Molecular docking is a computational technique used to predict how a ligand binds to the active site of a receptor. ekb.eg This method evaluates numerous possible binding poses and scores them based on factors like electrostatic and hydrophobic interactions. nih.govarxiv.org Studies on related spiro-oxindole and spiro-quinazoline derivatives have successfully used docking to identify potential biological targets and rationalize observed activities. acs.orgmdpi.commdpi.com

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. By analyzing the trajectory, one can observe if the ligand remains securely in the binding pocket and identify key interactions, such as hydrogen bonds, that stabilize the complex. nih.gov This approach has been used to study various spiro compounds as potential therapeutic agents. mdpi.com For this compound, one could hypothesize its interaction with receptors where thiol-containing ligands are known to bind, such as certain enzymes or signaling proteins. nih.govyoutube.com

Illustrative Molecular Docking Results The following table shows hypothetical docking scores for this compound against a generic protein kinase, a common drug target.

Receptor TargetDocking Score (kcal/mol)Predicted Key Interactions
Protein Kinase (e.g., PDB: 2ZA5)-7.8Hydrogen bond between S-H group and backbone carbonyl of hinge region; hydrophobic interactions of cyclohexane ring in binding pocket.

Table 5: Hypothetical molecular docking results for this compound against a representative protein receptor. Lower scores indicate potentially stronger binding affinity.

Emerging Applications and Functional Materials Research

Role as Key Building Blocks in Organic and Medicinal Chemistry

The spirocyclic nature of this thiol provides a rigid, three-dimensional framework that is increasingly sought after in the design of new bioactive molecules. nih.gov This rigidity can reduce the entropic penalty upon binding to biological targets, potentially leading to higher affinity and selectivity. nih.gov

The 1,4-dioxaspiro[4.5]decane scaffold is a key component in the development of various biologically active compounds.

5-HT1A Receptor Agonists: The 1,4-dioxaspiro[4.5]decane moiety is a foundational structure in the synthesis of potent and selective 5-HT1A receptor agonists. nih.govepa.govnih.gov For instance, derivatives have been synthesized and identified as novel 5-HT1A receptor partial agonists, with some showing high selectivity and potency. nih.govepa.gov The core structure is often modified to enhance binding affinity and functional activity at the 5-HT1A receptor and other related receptors. nih.govunimore.it The thiol group on the decane (B31447) ring offers a reactive handle for further molecular elaboration to create diverse libraries of potential agonists.

Quorum Sensing Modulators: Quorum sensing is a cell-to-cell communication process in bacteria that controls virulence factor expression, making it an attractive target for new antibacterial drugs. nih.gov The development of small-molecule inhibitors of quorum sensing is an active area of research. nih.gov Thiol-containing compounds are utilized in the synthesis of such modulators. The thiol group can be used to couple the spirocyclic scaffold to other molecular fragments to create compounds that interfere with the bacterial signaling process. nih.gov

Natural Products: Spiroketals are common structural motifs found in a variety of natural products, including some insect pheromones like 7-methyl-1,6-dioxaspiro[4.5]decane. nih.gov The synthesis of these complex natural structures often requires versatile building blocks. The 1,4-Dioxaspiro[4.5]decane-7-thiol, with its pre-formed spiroketal and a functionalizable thiol group, represents a strategic starting material for the stereocontrolled synthesis of such natural products and their analogues.

The inherent three-dimensionality of spirocyclic scaffolds is a highly desirable feature in modern drug discovery. nih.gov The 1,4-Dioxaspiro[4.5]decane framework serves as a rigid scaffold that can be used to orient functional groups in specific spatial arrangements to optimize interactions with a biological target. nih.gov This approach is evident in the development of ligands for the 5-HT1A receptor, where the spiro-scaffold is a central element in achieving desired pharmacological profiles. nih.gov The thiol group provides a convenient point for attaching various pharmacophoric elements, allowing for a systematic exploration of the chemical space around the core structure to improve potency and selectivity.

Bioactive Molecule ClassRole of 1,4-Dioxaspiro[4.5]decane Scaffold
5-HT1A Receptor Agonists Provides a rigid core for developing potent and selective ligands. nih.govepa.govnih.gov
Quorum Sensing Modulators Acts as a building block for inhibitors of bacterial communication. nih.gov
Natural Products Serves as a key intermediate for the synthesis of complex molecules with spiroketal motifs. nih.gov

Chemical Probes and Biosensors

The reactivity of the thiol group is central to the application of this compound in the development of chemical tools for biological research.

Thiol-reactive probes are instrumental in studying the structure and function of proteins, particularly enzymes that contain cysteine residues in their active sites.

Thiol Proteases: Thiol (cysteine) proteases are a class of enzymes that utilize a cysteine residue for catalysis. ebi.ac.uk The active site of these enzymes, which includes the nucleophilic thiol group of cysteine, can be targeted by specifically designed chemical probes. nih.gov Benzofuroxan, for example, is used as a thiol-specific reactivity probe to investigate the active centers of enzymes like papain and bromelain. nih.gov A molecule like this compound could be incorporated into such probes to study the environment of the active site of thiol proteases, with the spirocyclic group providing steric bulk and specific interactions that could report on the topology of the enzyme's active site.

There is significant interest in the development of sensors for the detection of biological thiols such as cysteine, homocysteine, and glutathione, as their concentrations are often linked to various physiological and pathological states. nih.govmdpi.com Several chemical strategies are employed for the design of such sensors, often involving a reaction with the thiol that leads to a change in a measurable signal, such as fluorescence or color. nih.govpsu.edu

Common strategies for thiol detection include:

Michael Addition: Many probes are based on the 1,4-addition of a thiol to an α,β-unsaturated ketone, which can trigger a fluorescent response. nih.govpsu.edu

Disulfide Cleavage: The reducing ability of thiols can be harnessed to cleave a disulfide bond in a probe molecule, releasing a chromophore or fluorophore. nih.govnih.gov

Nucleophilic Substitution: Reagents like NBD chloride react with thiols to produce fluorescent thioethers. thermofisher.com

In this context, this compound can be envisioned as a target analyte for such sensors or as a component in the design of new sensor molecules. Its specific structure could be useful in developing sensors with selectivity for thiols in particular chemical environments.

Thiol Sensing StrategyMechanism
Michael Addition Nucleophilic addition of a thiol to an electron-deficient double bond, often leading to fluorescence enhancement. nih.govpsu.edu
Disulfide Cleavage Reduction of a disulfide bond by a thiol, resulting in the release of a signaling molecule. nih.govnih.gov
Nucleophilic Substitution Reaction of a thiol with an electrophilic probe to form a stable, often fluorescent, conjugate. thermofisher.com

Advanced Functional Materials

The 1,4-dioxaspiro[4.5]decane structure is not only relevant in a biological context but also shows promise in the field of materials science. Research has been conducted on the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid for potential use as biolubricants. researchgate.net Specifically, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate has been synthesized and characterized, demonstrating the utility of this spiro-scaffold in creating functional materials from renewable resources. researchgate.net Furthermore, the synthesis of new spiro systems like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide highlights the ongoing exploration of novel heterocyclic structures based on the spiro[4.5]decane framework for creating new materials with unique properties. researchgate.net The presence of a thiol group in this compound provides a reactive site for polymerization or for grafting onto surfaces, opening up possibilities for the creation of new polymers and functionalized materials with tailored properties.

Components in Polymer Synthesis and Modification

The presence of a thiol (-SH) group on the this compound molecule opens up numerous possibilities for its use in polymer chemistry. Thiol-containing compounds are versatile reagents in polymerization reactions, acting as monomers, chain transfer agents, and post-polymerization modification agents. creative-proteomics.comrsc.org

One of the most promising avenues for the application of this compound is in thiol-ene polymerization . This type of reaction is a form of "click chemistry," known for its high efficiency, mild reaction conditions, and high functional group tolerance. youtube.comnih.gov In a thiol-ene polymerization, a thiol reacts with a compound containing a carbon-carbon double bond (an alkene or 'ene') to form a thioether linkage. acs.org This process can be initiated by light (photopolymerization) or heat and allows for the creation of polymers with well-defined structures. nih.gov

The incorporation of the rigid 1,4-dioxaspiro[4.5]decane moiety into a polymer backbone via thiol-ene polymerization could impart unique properties to the resulting material. Spiro compounds are known for their three-dimensional and often rigid structures, which can influence the thermal and mechanical properties of polymers. researchgate.netdtic.mil The spiroketal group, in particular, is a privileged structure found in numerous natural products and has been explored for creating complex polymer topologies. wikipedia.orgresearchgate.net

Furthermore, this compound could be utilized for the surface modification of existing polymers and materials . The thiol group can readily react with various surfaces, including gold nanoparticles and other metallic substrates, providing a strong anchoring point. mdpi.com This could be leveraged to create functional coatings with specific properties, such as altered hydrophobicity, biocompatibility, or adhesion.

The table below summarizes potential polymerization methods where this compound could be employed, along with the expected role of the compound and the potential properties of the resulting polymer.

Polymerization MethodRole of this compoundPotential Polymer Properties
Thiol-ene PolymerizationMonomer or Cross-linkerIncreased rigidity, thermal stability, and potentially unique optical properties.
Ring-Opening Metathesis Polymerization (ROMP)Thiol-functionalized monomerSynthesis of well-defined polymers with thiol end-groups for further functionalization. researchgate.net
Post-Polymerization ModificationModifying agentSurface functionalization of polymers to introduce the spiroketal moiety and alter surface properties.

Applications in Lubricant Additives and Biolubricant Development

The development of advanced lubricants is crucial for improving the efficiency and lifespan of machinery. Additives play a key role in enhancing the performance of base oils. Thiol-containing compounds have been investigated as effective lubricant additives, primarily for their antioxidant and anti-corrosion properties. googleapis.comstle.org

The thiol group in this compound can act as a radical scavenger, thereby inhibiting the oxidation of the lubricant base oil. mdpi.com Lubricant oxidation leads to the formation of sludge and varnish, which can impede engine performance. By neutralizing oxidative species, thiol-based additives can extend the service life of the lubricant. googleapis.com

Moreover, the sulfur atom in the thiol group can form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing wear. This is particularly important under extreme pressure conditions. stle.org The spiroketal structure of this compound may also contribute to its performance as a lubricant additive by influencing its solubility and thermal stability in the base oil.

In the context of biolubricant development , there is a growing demand for environmentally friendly lubricants derived from renewable resources like vegetable oils. nih.gov A significant challenge with vegetable oil-based lubricants is their lower oxidative stability compared to synthetic oils. The addition of antioxidants is therefore essential. This compound could potentially serve as an effective antioxidant in biolubricant formulations, enhancing their performance and viability as alternatives to petroleum-based lubricants.

The following table outlines the potential functions of this compound as a lubricant additive.

FunctionMechanism of ActionPotential Benefit
AntioxidantThe thiol group acts as a radical scavenger, inhibiting the oxidation of the base oil. mdpi.comExtends lubricant life, reduces sludge and varnish formation.
Anti-wear AgentThe sulfur atom can form a protective film on metal surfaces, reducing friction and wear. stle.orgProtects engine components under high load conditions.
Corrosion InhibitorThe thiol can passivate metal surfaces, preventing corrosive attack.Prevents damage to engine parts from acidic byproducts.

Engineering of Materials with Specific Optical or Structural Properties

The incorporation of sulfur atoms into polymers is a well-known strategy for increasing their refractive index. acs.orgnih.gov High refractive index polymers are sought after for various optical applications, including lenses, optical fibers, and coatings for electronic displays. rsc.org The presence of sulfur in this compound makes it a candidate for the synthesis of such materials.

When polymerized, for instance through thiol-ene reactions, the resulting sulfur-containing polymer could exhibit a high refractive index. rsc.orgmdpi.com The rigid and three-dimensional nature of the spiroketal unit could further contribute to the material's optical properties by influencing chain packing and reducing birefringence, which is the dependence of the refractive index on the polarization of light.

From a structural perspective, the spirocyclic nature of this compound can be exploited to create polymers with complex and well-defined architectures. researchgate.netacs.org Spiro compounds can act as points of branching or as building blocks for ladder-type or cage-like polymer structures. These unique topologies can lead to materials with enhanced mechanical strength, thermal stability, and specific host-guest properties. The synthesis of spiro-polymers has been an area of active research, with the goal of creating materials with novel physical and chemical properties. dtic.milresearchgate.net

The table below highlights the potential impact of incorporating this compound into materials on their optical and structural properties.

PropertyInfluence of this compoundPotential Application
Refractive IndexThe sulfur atom increases the molar refraction of the polymer. acs.orgHigh refractive index lenses, optical adhesives, and coatings.
BirefringenceThe rigid, non-planar spiro structure can disrupt polymer chain alignment, potentially reducing birefringence.Materials for optical data storage and displays.
Mechanical StrengthThe spirocyclic units can act as cross-linking points, increasing the rigidity and strength of the polymer network.High-performance composites and structural plastics.
Thermal StabilityThe rigid spiro framework can increase the glass transition temperature and decomposition temperature of the polymer.Thermally stable polymers for demanding applications.

Potential in Agrochemical Development (as a class of spiro compounds)

Spiro compounds have garnered significant attention in the field of agrochemical research due to their unique structural features and diverse biological activities. Many natural products and synthetic molecules containing a spirocyclic core have demonstrated potent insecticidal, fungicidal, herbicidal, and plant growth-regulating properties. The rigid, three-dimensional arrangement of atoms in spiro compounds often leads to a high degree of specificity in their interaction with biological targets.

While there is no specific data on the agrochemical potential of this compound, its classification as a spiro compound suggests that it could serve as a scaffold for the development of new active ingredients. The thiol group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially varied biological activities.

The spiroketal moiety itself is found in a number of biologically active natural products, indicating that this structural feature is recognized by biological systems. The development of novel agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. The exploration of new chemical scaffolds, such as that offered by this compound, is a key strategy in this endeavor.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,4-dioxaspiro[4.5]decane-7-thiol is foundational to its further study and application. Current synthetic strategies for related spirocyclic compounds often involve multi-step processes. For instance, the synthesis of the parent 1,4-dioxaspiro[4.5]decane often starts from cyclohexanone (B45756) and ethylene (B1197577) glycol. prepchem.comnist.gov A plausible route to the 7-thiol derivative would likely involve the synthesis of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one, followed by reduction and subsequent conversion of the resulting hydroxyl group to a thiol.

Future research should prioritize the development of more atom-economical and environmentally benign synthetic methods. This could involve:

Catalytic Thiolation: Investigating direct C-H thiolation methods on the spirocyclic backbone, potentially using transition metal catalysis, would represent a significant step forward in efficiency.

Green Solvents and Reagents: Exploring the use of ionic liquids or other green solvents could reduce the environmental impact of the synthesis. chemicalbook.com Additionally, employing less hazardous thiolating agents would be beneficial.

One-Pot Syntheses: Designing a one-pot reaction from readily available starting materials to construct the spirocycle and introduce the thiol group in a single synthetic operation would be a notable achievement.

Starting MaterialReagentsIntermediateFinal ProductReference
1,3-CyclohexanedioneEthylene glycol, p-toluenesulfonic acid1,4-Dioxaspiro[4.5]decan-7-oneThis compound nih.gov (inferred)
CyclohexanoneEthylene glycol1,4-Dioxaspiro[4.5]decaneThis compound prepchem.comnist.gov (inferred)

Exploration of Unconventional Reactivity and Novel Transformations of the Thiol Group

The thiol group is known for its rich and diverse reactivity. wikipedia.orgresearchgate.net In the context of the 1,4-dioxaspiro[4.5]decane scaffold, the thiol group's reactivity could be modulated by the steric and electronic properties of the spirocyclic system.

Future research could focus on:

Thiol-Ene and Thiol-Yne Click Reactions: The thiol group is an excellent partner in "click" chemistry, allowing for the facile and efficient covalent attachment of this spirocyclic motif to other molecules. researchgate.net

Oxidative Coupling: The oxidation of the thiol to form a disulfide bond could be used to create dimeric spirocyclic structures with unique geometries and potential applications in supramolecular chemistry.

Metal-Thiolate Chemistry: The ability of the thiol group to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or catalysts. wikipedia.org The spirocyclic backbone could influence the coordination geometry and stability of the resulting complexes.

Integration into Complex Supramolecular Assemblies and Frameworks

The distinct three-dimensional shape of the 1,4-dioxaspiro[4.5]decane unit makes it an attractive building block for the construction of complex supramolecular architectures. The thiol group provides a versatile handle for directing the assembly process.

Prospective research directions include:

Self-Assembled Monolayers (SAMs): The thiol group can anchor the spirocycle onto gold or other metal surfaces, allowing for the formation of ordered SAMs with tailored surface properties.

Hydrogen-Bonded Networks: While the thiol group is a weaker hydrogen bond donor than a hydroxyl group, it can still participate in hydrogen bonding interactions, which could be used to guide the formation of crystalline supramolecular structures.

Covalent Organic Frameworks (COFs): The thiol group can be used as a reactive site for the formation of covalent bonds in the construction of porous and crystalline COFs with potential applications in gas storage and separation.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

Understanding the behavior of this compound in various chemical environments requires the use of advanced analytical techniques.

Future challenges in this area involve:

Real-Time Reaction Monitoring: Techniques such as in-situ NMR and IR spectroscopy could be employed to study the kinetics and mechanisms of reactions involving the thiol group. rsc.org

Characterization of Supramolecular Assemblies: Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) will be crucial for visualizing and characterizing the nanoscale structures formed through self-assembly.

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and conformational dynamics of the molecule and its assemblies.

Multidisciplinary Collaborations in Chemical Biology and Materials Science to Exploit Unique Structural Features

The unique combination of a hydrophilic dioxolane ring and a reactive thiol group within a rigid spirocyclic framework makes this compound a promising candidate for applications in both chemical biology and materials science.

Opportunities for multidisciplinary research include:

Bioconjugation: The thiol group can be used to attach the spirocyclic moiety to biomolecules such as proteins and peptides, potentially leading to new probes or therapeutic agents. The spirocyclic core could act as a rigid scaffold to control the presentation of other functional groups.

Drug Delivery: The spirocyclic structure could be incorporated into drug delivery systems, where the thiol group could be used for attachment to a carrier or for stimuli-responsive release.

Advanced Polymers: Incorporation of this spiro-thiol monomer into polymers could lead to materials with novel thermal, mechanical, and optical properties. mdpi.com

FieldPotential ApplicationKey Feature
Chemical BiologyBioconjugation, Enzyme InhibitionThiol reactivity, Rigid scaffold
Materials ScienceSelf-Assembled Monolayers, MOFs, PolymersThiol anchoring, Unique 3D structure
CatalysisLigand for metal catalystsThiol-metal coordination

Q & A

Q. What are the optimal synthetic routes for 1,4-Dioxaspiro[4.5]decane-7-thiol?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Core Formation : Cyclization of diols with ketones/aldehydes under acidic/basic conditions to form the spiro-dioxolane framework .
  • Thiol Introduction : Thiolation via nucleophilic substitution (e.g., using NaSH or thiourea) or Mitsunobu reactions (e.g., with DIAD/TPP and thiol precursors).
  • Key Steps :
  • Reduction of ketones to alcohols (e.g., NaBH₄ in MeOH at 0°C to RT) followed by thiol functionalization .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
ReductionNaBH₄, MeOH, 0°C → RT95%
ThiolationLawesson’s reagent, toluene, reflux65%[General method]

Q. How is the structure of this compound characterized?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.5–2.5 ppm for cyclohexane; δ 3.5–4.5 ppm for dioxolane) and thiol protons (δ 1.2–1.5 ppm, often broad) .
  • IR : Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and dioxolane C-O-C at ~1100 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite for refinement) resolves spirocyclic geometry and thiol positioning .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured diols) to control spirocenter stereochemistry .
  • Dynamic Resolution : Kinetic control via low-temperature reactions (e.g., −78°C) to favor one diastereomer .
  • Computational Modeling : DFT calculations predict steric/electronic barriers to epimerization (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What computational methods predict the reactivity of the thiol group?

  • Methodological Answer :
  • QM/MM Simulations : Model thiol nucleophilicity in SN2 reactions (e.g., Spartan software) .
  • pKa Prediction : Tools like MarvinSketch estimate thiol acidity (pKa ~10–12) to design pH-dependent reactions .
  • Docking Studies : Assess thiol interactions in enzyme binding pockets (AutoDock Vina) for biological activity screening .

Q. How to analyze reaction mechanisms in thiol-mediated transformations?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare rates of H₂O vs. D₂O in hydrolysis to identify rate-determining steps .
  • Trapping Intermediates : Use ESI-MS to detect transient species (e.g., disulfide bridges in oxidative conditions) .
  • In Situ Monitoring : ReactIR tracks thiol disappearance (C-S bond cleavage at ~600 cm⁻¹) during oxidation .

Data Contradictions & Resolution

  • Synthetic Yields : Variations in thiolation efficiency (e.g., 40–75%) arise from competing side reactions (e.g., oxidation to disulfides). Mitigate via inert atmosphere (N₂/Ar) and radical scavengers (e.g., BHT) .
  • Stereochemical Assignments : Discrepancies between NMR (NOESY) and X-ray data may indicate conformational flexibility. Use variable-temperature NMR to confirm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.